molecular formula C13H14O B15312712 Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one

Cat. No.: B15312712
M. Wt: 186.25 g/mol
InChI Key: MXQQOJJTOWBBLZ-UHFFFAOYSA-N
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Description

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is a polycyclic aromatic hydrocarbon with a highly cyclized structure. It is known for its unique arrangement of fused aromatic rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it is typically done in specialized chemical manufacturing facilities equipped to handle the stringent reaction conditions and purification processes required .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is unique due to its highly cyclized structure, which imparts different chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-one

InChI

InChI=1S/C13H14O/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13/h1-4,9-10H,5-8H2

InChI Key

MXQQOJJTOWBBLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=CC=CC=C3C2=O

Origin of Product

United States

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